molecular formula C16H18N2O2 B14913719 2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione

2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione

Cat. No.: B14913719
M. Wt: 270.33 g/mol
InChI Key: SAVWYXKNXAKJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a piperidine ring.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogenated derivatives, bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates these receptors, potentially exerting antipsychotic effects . Additionally, it may inhibit β-amyloid protein aggregation, which is relevant in Alzheimer’s disease treatment .

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-(2-piperidin-4-ylidenepropyl)isoindole-1,3-dione

InChI

InChI=1S/C16H18N2O2/c1-11(12-6-8-17-9-7-12)10-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-5,17H,6-10H2,1H3

InChI Key

SAVWYXKNXAKJOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCNCC1)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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